molecular formula C21H19N3O2S B11206758 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

Cat. No.: B11206758
M. Wt: 377.5 g/mol
InChI Key: UPYHVEDKWIBUCJ-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenacyl bromide with 2-aminothiazole derivatives in the presence of a base, followed by acylation with 2-methylphenylacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of both imidazole and thiazole rings, which contribute to its broad spectrum of biological activities. Its methoxyphenyl and methylphenyl groups further enhance its pharmacological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H19N3O2S/c1-14-5-3-4-6-18(14)22-20(25)11-16-13-27-21-23-19(12-24(16)21)15-7-9-17(26-2)10-8-15/h3-10,12-13H,11H2,1-2H3,(H,22,25)

InChI Key

UPYHVEDKWIBUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC

Origin of Product

United States

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